(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications
Synthetic Chemistry Applications Research has demonstrated the utility of dimethoxybenzylidene derivatives in synthetic chemistry, particularly as N-protecting groups and in the synthesis of various heterocyclic compounds. For example, the 3,4-dimethoxybenzyl group has been utilized as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential in facilitating complex synthetic pathways (Grunder-Klotz & Ehrhardt, 1991).
Antimicrobial Activity Quinoxaline derivatives, similar to the query compound, have been explored for their antimicrobial properties. Studies on novel quinoxalines have indicated broad-spectrum antimicrobial activities, underscoring their potential in developing new antimicrobial agents. Specifically, a study highlighted the synthesis of new quinoxaline derivatives with significant antimicrobial efficacy, suggesting a promising area for the application of such compounds in combating microbial resistance (Soliman & Amer, 2012).
Material Science and Corrosion Inhibition In the realm of material science, Schiff bases derived from quinoxaline compounds have shown excellent performance as corrosion inhibitors. These substances offer a cost-effective and stable solution for protecting metals against corrosion, particularly in harsh chemical environments. A study detailed the use of Schiff bases as corrosion inhibitors for mild steel, revealing high inhibition efficiencies and providing insights into designing molecules with enhanced protective capabilities (Jamil et al., 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This would involve discussing potential areas of future research or applications of the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted scientific database for specific information on “(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline”.
properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-28-18-13-12-17(21(14-18)29-2)15-24-27-23-22(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-23/h3-15H,1-2H3,(H,26,27)/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXYWIRKHMNKQI-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-3-phenylquinoxaline |
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